3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to various chemical reactions to introduce the oxadiazole and amine groups. The reaction conditions often involve the use of specific reagents such as ammonium hydroxide and sodium periodate, and solvents like DMF (dimethylformamide) and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6ClF3N4O |
---|---|
Molecular Weight |
278.62 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H6ClF3N4O/c1-14-8-16-7(17-18-8)6-5(10)2-4(3-15-6)9(11,12)13/h2-3H,1H3,(H,14,16,17) |
InChI Key |
BBAQFVKWHBISMW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.